molecular formula C13H16F2N2O B3852440 1-acetyl-4-(3,4-difluorobenzyl)piperazine

1-acetyl-4-(3,4-difluorobenzyl)piperazine

Cat. No. B3852440
M. Wt: 254.28 g/mol
InChI Key: MCFKWDBMAHIPPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-(3,4-difluorobenzyl)piperazine, also known as DFMDP, is a piperazine derivative that has gained attention in scientific research due to its potential application in drug discovery and development. DFMDP is a small molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

1-acetyl-4-(3,4-difluorobenzyl)piperazine has been shown to inhibit the reuptake of dopamine and serotonin by their respective transporters. It has also been shown to bind to the sigma-1 receptor, which may contribute to its antidepressant and analgesic effects. Further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(3,4-difluorobenzyl)piperazine.
Biochemical and Physiological Effects:
1-acetyl-4-(3,4-difluorobenzyl)piperazine has been shown to have antidepressant and analgesic effects in animal models. It has also been shown to have antipsychotic effects in some studies. 1-acetyl-4-(3,4-difluorobenzyl)piperazine has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and analgesic effects. Further studies are needed to fully understand the biochemical and physiological effects of 1-acetyl-4-(3,4-difluorobenzyl)piperazine.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(3,4-difluorobenzyl)piperazine has several advantages for lab experiments, including its small size, ease of synthesis, and potential as a molecular probe for imaging studies. However, 1-acetyl-4-(3,4-difluorobenzyl)piperazine also has limitations, including its potential toxicity and lack of selectivity for certain targets. Further studies are needed to fully understand the advantages and limitations of 1-acetyl-4-(3,4-difluorobenzyl)piperazine in lab experiments.

Future Directions

There are several future directions for the use of 1-acetyl-4-(3,4-difluorobenzyl)piperazine in drug discovery and development. One direction is the development of more selective analogs that target specific receptors or transporters. Another direction is the use of 1-acetyl-4-(3,4-difluorobenzyl)piperazine as a molecular probe for imaging studies. 1-acetyl-4-(3,4-difluorobenzyl)piperazine may also have potential as a treatment for various psychiatric and neurological disorders. Further studies are needed to fully understand the potential future directions for the use of 1-acetyl-4-(3,4-difluorobenzyl)piperazine in drug discovery and development.
In conclusion, 1-acetyl-4-(3,4-difluorobenzyl)piperazine is a piperazine derivative that has gained attention in scientific research due to its potential application in drug discovery and development. 1-acetyl-4-(3,4-difluorobenzyl)piperazine can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of 1-acetyl-4-(3,4-difluorobenzyl)piperazine in drug discovery and development.

Scientific Research Applications

1-acetyl-4-(3,4-difluorobenzyl)piperazine has been studied for its potential application in drug discovery and development. It has been shown to have activity against various targets, including the dopamine transporter, serotonin transporter, and sigma-1 receptor. 1-acetyl-4-(3,4-difluorobenzyl)piperazine has also been studied for its potential as an antidepressant, antipsychotic, and analgesic agent. In addition, 1-acetyl-4-(3,4-difluorobenzyl)piperazine has been studied for its potential as a molecular probe for imaging studies.

properties

IUPAC Name

1-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)13(15)8-11/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFKWDBMAHIPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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